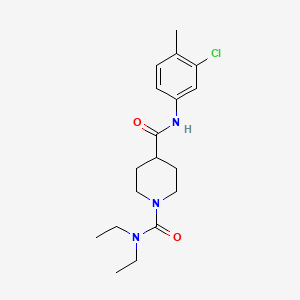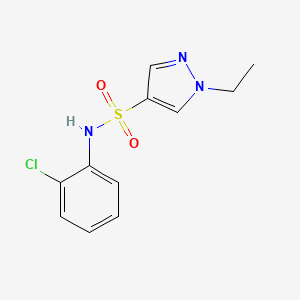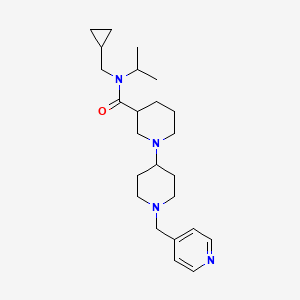
N~4~-(3-chloro-4-methylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~-(3-chloro-4-methylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide is a compound that belongs to the class of piperidine derivatives. It is commonly known as CDC-501, and it has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N~4~-(3-chloro-4-methylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA~A~ receptor. This results in an increase in the inhibitory effects of GABA, leading to the observed anticonvulsant, anxiolytic, and antidepressant properties.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the activity of GABA~A~ receptors, leading to increased inhibition in the central nervous system. It has also been found to reduce the release of glutamate, a neurotransmitter that is involved in the development of neuropathic pain and drug addiction. Additionally, it has been shown to increase the levels of brain-derived neurotrophic factor, a protein that is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~4~-(3-chloro-4-methylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide in lab experiments is its specificity for the GABA~A~ receptor. This allows for more targeted studies of the effects of GABA modulation on various physiological and behavioral processes. However, one limitation is that it has only been studied in animal models, and its effects on humans are not fully understood.
Direcciones Futuras
There are several future directions for the study of N~4~-(3-chloro-4-methylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide. One direction is the further investigation of its potential therapeutic applications, particularly in the treatment of neuropathic pain and drug addiction. Another direction is the study of its effects on other neurotransmitter systems, such as the serotonin and dopamine systems. Additionally, the development of more specific and potent positive allosteric modulators of the GABA~A~ receptor could lead to the development of new treatments for various neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of N~4~-(3-chloro-4-methylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide involves the reaction of 3-chloro-4-methylbenzoyl chloride with diethyl piperazine-1,4-dicarboxylate in the presence of a base such as triethylamine. The reaction occurs through an amide bond formation mechanism, and the resulting product is purified through column chromatography.
Aplicaciones Científicas De Investigación
N~4~-(3-chloro-4-methylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has been the subject of scientific research due to its potential therapeutic applications. It has been found to have anticonvulsant, anxiolytic, and antidepressant properties in animal models. It has also been studied for its potential use in the treatment of neuropathic pain and drug addiction.
Propiedades
IUPAC Name |
4-N-(3-chloro-4-methylphenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O2/c1-4-21(5-2)18(24)22-10-8-14(9-11-22)17(23)20-15-7-6-13(3)16(19)12-15/h6-7,12,14H,4-5,8-11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUPOKDMXVKRCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}azepan-2-one](/img/structure/B5414142.png)

![7-(difluoromethyl)-3-[(4-ethyl-1-piperazinyl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5414154.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorobenzyl)acetamide](/img/structure/B5414160.png)
![2-[(2-pyrimidinylthio)methyl]imidazo[1,2-a]pyridine](/img/structure/B5414178.png)
![(3S*,4R*)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5414183.png)
![N-{[(1R*,5S*,6r)-3-acetyl-3-azabicyclo[3.1.0]hex-6-yl]methyl}-N-[4-(methylthio)benzyl]prop-2-en-1-amine](/img/structure/B5414202.png)

![N-[4-(butyrylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B5414210.png)


![6-({3-[(2-fluorobiphenyl-4-yl)carbonyl]piperidin-1-yl}methyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5414240.png)
![4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5414242.png)
![N-{[1-(4-isopropylbenzyl)pyrrolidin-3-yl]methyl}cyclopropanesulfonamide](/img/structure/B5414244.png)